5H-pyrrolo[3,4-b]pyridin-7(6H)-one
Overview
Description
5H-pyrrolo[3,4-b]pyridin-7(6H)-one: is a heterocyclic compound that features a fused pyrrole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-pyrrolo[3,4-b]pyridin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile or its derivatives . This reaction proceeds under mild conditions and provides good yields of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 5H-pyrrolo[3,4-b]pyridin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5H-pyrrolo[3,4-b]pyridin-7(6H)-one is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of pyrrolo[3,4-b]quinolines and other fused ring systems .
Biology and Medicine: This compound and its derivatives have shown potential as inhibitors of various enzymes and receptors. For example, derivatives of pyrrolo[3,4-b]pyridine have been studied for their inhibitory activity against fibroblast growth factor receptors, which are implicated in cancer .
Industry: In the materials science field, this compound derivatives are explored for their electronic properties, making them candidates for organic semiconductors and other electronic applications.
Mechanism of Action
The mechanism of action of 5H-pyrrolo[3,4-b]pyridin-7(6H)-one and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, certain derivatives act as inhibitors of fibroblast growth factor receptors by binding to the active site and blocking the signaling pathways involved in cell proliferation and migration . This inhibition can lead to reduced tumor growth and metastasis in cancer models.
Comparison with Similar Compounds
- 6-Benzyl-5H-pyrrolo[3,4-b]pyridin-5,7(6H)-dione
- 6-Hydroxy-5H-pyrrolo[3,4-b]pyridin-5,7(6H)-dione
- 1H-pyrrolo[2,3-b]pyridine derivatives
Comparison: 5H-pyrrolo[3,4-b]pyridin-7(6H)-one is unique due to its specific ring fusion and the presence of a ketone group at the 7-position. This structural feature imparts distinct electronic and steric properties, making it a versatile scaffold for the development of various biologically active molecules. Compared to similar compounds, it offers a different set of reactivity and binding characteristics, which can be advantageous in drug design and materials science applications.
Properties
IUPAC Name |
5,6-dihydropyrrolo[3,4-b]pyridin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-6-5(4-9-7)2-1-3-8-6/h1-3H,4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGULSYWKVCXEHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)N1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608213 | |
Record name | 5,6-Dihydro-7H-pyrrolo[3,4-b]pyridin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211584-54-1 | |
Record name | 5,6-Dihydro-7H-pyrrolo[3,4-b]pyridin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the specific 5H-pyrrolo[3,4-b]pyridin-7(6H)-one derivative described in the research paper interact with the DPP-IV enzyme?
A1: The research paper focuses on elucidating the crystal structure of human DPP-IV in complex with a specific derivative of this compound, namely sa-(+)-3-(aminomethyl)-4-(2,4-dichlorophenyl)-6-(2-methoxyphenyl)- 2-methyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one. While the abstract doesn't delve into the specific interactions, determining the crystal structure allows researchers to visualize the binding mode of the compound within the enzyme's active site []. This provides crucial information about the interactions between specific functional groups on the this compound derivative and amino acid residues within the DPP-IV active site. Understanding these interactions is fundamental for developing structure-activity relationships and designing more potent and selective DPP-IV inhibitors.
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